molecular formula C15H23N3O3S B4573529 N-methyl-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide

N-methyl-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide

Cat. No.: B4573529
M. Wt: 325.4 g/mol
InChI Key: ZICCMJLIEJKMII-UHFFFAOYSA-N
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Description

N-methyl-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14601278 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

One application of similar compounds involves the synthesis and structural analysis of derivatives. For instance, the solid-phase synthesis technique has been utilized to create N-p-Methylbenzyl benzamide derivatives. This process involves treating polystyryl-sulfonyl chloride resin with p-methylbenzyl amine, yielding polymer-supported N-p-methylbenzyl sulfonamide. The product's crystal structure was determined via single-crystal X-ray diffraction, highlighting intermolecular hydrogen bonds within the crystal (Luo & Huang, 2004).

Synthesis of Neuroleptic Agents

Another research direction involves synthesizing benzamide derivatives with neuroleptic activity. Studies have developed novel compounds by replacing the sulfamoyl group in sulpiride with a sulfonamido group, testing them for dopamine receptor blockade. This exploration into structure-activity relationships reveals the potential of these compounds as more potent dopamine receptor blockers compared to sulpiride (Ogata et al., 1984).

Antimicrobial Polyamides

Research into antimicrobial agents has led to the synthesis of new classes of nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures. These polymers show significant potential as antimicrobial agents against both gram-positive and gram-negative bacteria and fungi. Their design for biomedical applications underscores the importance of sulfonamide groups in therapeutic agents (Hassan et al., 2015).

Electrophoretic Analysis

In the field of analytical chemistry, nonaqueous capillary electrophoresis has been applied for the separation of N-methyl-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide and related substances. This method highlights the importance of such compounds in quality control and pharmaceutical analysis, demonstrating the compound's role in the synthesis of complex molecules (Ye et al., 2012).

Properties

IUPAC Name

N-methyl-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-8-17-22(20,21)14-11-12(15(19)16-2)6-7-13(14)18-9-4-5-10-18/h6-7,11,17H,3-5,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICCMJLIEJKMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.